molecular formula C11H18N2O B5867030 1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine

1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine

Cat. No.: B5867030
M. Wt: 194.27 g/mol
InChI Key: JUJADIVIEFWSQK-UHFFFAOYSA-N
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Description

1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with 5-methylfurfural under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(5-methylfuran-2-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(benzenesulfonyl)-4-[(5-methylfuran-2-yl)methyl]piperazine

Uniqueness: 1-Methyl-4-[(5-methylfuran-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-methyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10-3-4-11(14-10)9-13-7-5-12(2)6-8-13/h3-4H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJADIVIEFWSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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